

Application Notes and Protocols for ADH6 Protein Detection via Western Blot

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Compound of Interest

Compound Name: ADH-6

Cat. No.: B15142071

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These application notes provide a comprehensive protocol for the detection of Alcohol Dehydrogenase 6 (ADH6) protein in human samples using Western blot analysis. This guide is intended for researchers, scientists, and professionals in drug development.

Introduction

Alcohol Dehydrogenase 6 (ADH6) is a member of the class V zinc-containing alcohol dehydrogenase family.^[1] This enzyme is involved in the metabolism of a variety of substrates, including ethanol, retinol, hydroxysteroids, and products of lipid peroxidation.^{[1][2][3]} ADH6 is primarily expressed in the liver and stomach.^{[1][2]} Its expression may be regulated by hormones, as a glucocorticoid response element is located upstream of its 5' UTR.^{[1][4]} The molecular weight of ADH6 is approximately 39 kDa.^{[1][4][5]} Accurate detection and quantification of ADH6 are crucial for studies related to alcohol metabolism, liver function, and certain pathological conditions. Western blotting is a standard and effective method for this purpose.

Data Presentation: Commercially Available Antibodies for ADH6 Detection

The selection of a primary antibody is critical for the successful detection of ADH6. The table below summarizes key information for several commercially available anti-ADH6 antibodies suitable for Western blotting.

Antibody Name	Catalog Number	Host Species	Clonality	Recommended WB Dilution	Molecular Weight	Positive Control
ADH6 (WW32)	sc-100495	Mouse	Monoclonal	1:100 - 1:1000[1]	39 kDa[1]	K-562 whole cell lysate[1]
ADH6 (4G4)	H00000130-M01	Mouse	Monoclonal	Not Specified	GST-tagged recombinant protein	K-562 cell lysate[6]
anti-ADH6 antibody	A000165	Rabbit	Polyclonal	1:200 - 1:2000[7]	39 kDa	Human liver tissue[7]
ADH6 (N-14)	sc-70202	Goat	Polyclonal	1:100 - 1:1000[4]	39 kDa[4]	K-562 whole cell lysate[4]

Experimental Protocols

I. Required Materials

Reagents & Buffers:

- Phosphate-Buffered Saline (PBS), pH 7.4
- Lysis Buffer (RIPA or NP-40 buffer is recommended)
 - RIPA Buffer: 150 mM NaCl, 1% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris, pH 8.0.
 - NP-40 Buffer: 150 mM NaCl, 1% NP-40, 50 mM Tris, pH 8.0.
- Protease and Phosphatase Inhibitor Cocktail
- BCA Protein Assay Kit

- 2x Laemmli Sample Buffer (4% SDS, 10% 2-mercaptoethanol, 20% glycerol, 0.004% bromophenol blue, 0.125 M Tris-HCl, pH 6.8).[8]
- Tris-Glycine-SDS Running Buffer
- Transfer Buffer (e.g., Towbin buffer)
- Blocking Buffer (e.g., 5% non-fat dry milk or 5% BSA in TBS-T)
- Primary Antibody (see table above)
- HRP-conjugated Secondary Antibody (e.g., anti-mouse IgG-HRP, anti-rabbit IgG-HRP, or anti-goat IgG-HRP)
- Tris-Buffered Saline with Tween-20 (TBS-T)
- Enhanced Chemiluminescence (ECL) Substrate
- Deionized Water

Equipment:

- Ice bucket and ice
- Cell scraper
- Microcentrifuge (refrigerated)
- Sonicator (optional)
- Spectrophotometer
- Heating block
- SDS-PAGE Electrophoresis System (gel tank, power supply)
- Western Blot Transfer System (wet or semi-dry)
- PVDF or Nitrocellulose Membranes

- Incubation trays
- Orbital shaker
- Imaging System (e.g., Chemidoc)

II. Sample Preparation

A. Lysate Preparation from Adherent Cell Culture (e.g., K-562)

- Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.[8]
- Aspirate the PBS and add ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors (e.g., 1 mL per 10 cm dish).[8]
- Using a cold plastic cell scraper, scrape the cells off the dish and gently transfer the cell suspension to a pre-cooled microcentrifuge tube.[8]
- Agitate the lysate for 30 minutes at 4°C (e.g., on a rotator).
- Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C to pellet the cell debris.[8]
- Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-cooled tube. Avoid disturbing the pellet.

B. Lysate Preparation from Tissue (e.g., Liver Tissue)

- Excise the tissue of interest and immediately place it in ice-cold PBS to wash away any contaminants.
- Mince the tissue into small pieces on ice.
- Add ice-cold lysis buffer with inhibitors (the volume will depend on the amount of tissue; aim for a protein concentration of 1-5 mg/mL).[8]
- Homogenize the tissue using a Dounce homogenizer or a sonicator on ice.
- Follow steps 4-6 from the cell culture protocol to clarify the lysate.

III. Protein Quantification

- Determine the protein concentration of each lysate using a standard method like the BCA assay.
- Follow the manufacturer's instructions for the protein assay kit.
- Based on the concentrations, calculate the volume of lysate needed to load 10-50 µg of total protein per lane.

IV. SDS-PAGE (Gel Electrophoresis)

- Prepare the protein samples for loading. In a microcentrifuge tube, mix the calculated volume of protein lysate with an equal volume of 2x Laemmli sample buffer.
- Denature the samples by boiling them at 95-100°C for 5 minutes. Note: Denaturing conditions are recommended for ADH6 detection.[9]
- Allow samples to cool, then briefly centrifuge to collect the contents.
- Assemble the SDS-PAGE gel (a 10% or 12% resolving gel is appropriate for a 39 kDa protein) in the electrophoresis tank and fill with running buffer.
- Load the denatured protein samples and a molecular weight marker into the wells.
- Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.

V. Protein Transfer (Blotting)

- Pre-soak the PVDF or nitrocellulose membrane, filter papers, and sponges in transfer buffer.
- Carefully disassemble the gel cassette and place the gel in transfer buffer.
- Assemble the transfer stack (sandwich) according to the manufacturer's instructions (e.g., sponge, filter paper, gel, membrane, filter paper, sponge). Ensure no air bubbles are trapped between the gel and the membrane.
- Place the stack in the transfer apparatus and fill with transfer buffer.

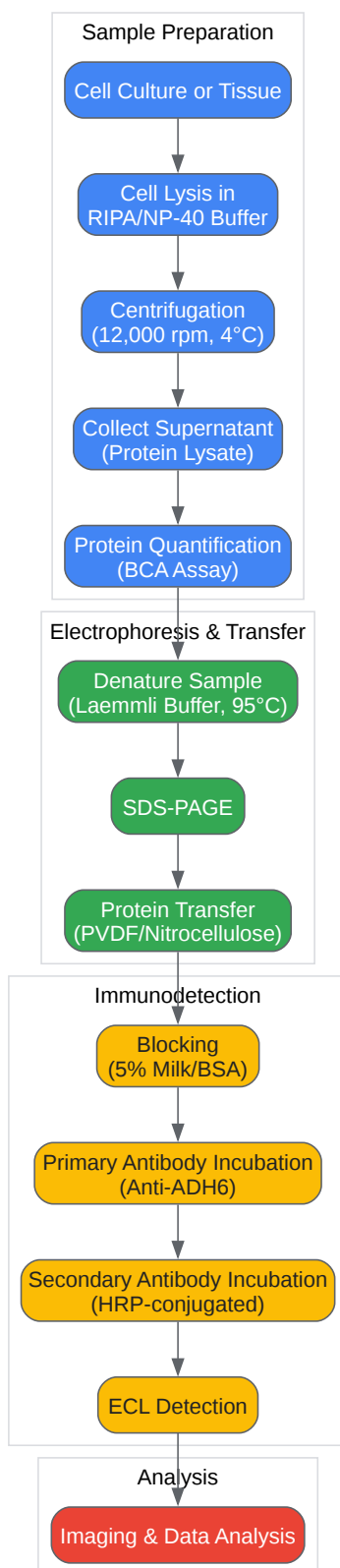
- Perform the transfer. Conditions will vary based on the system (e.g., 100 V for 1 hour for a wet transfer).

VI. Immunoblotting and Detection

- After transfer, rinse the membrane briefly with deionized water and then with TBS-T.
- Block the membrane by incubating it in blocking buffer (e.g., 5% non-fat milk in TBS-T) for 1 hour at room temperature on an orbital shaker.
- Wash the membrane three times for 5 minutes each with TBS-T.
- Incubate the membrane with the primary anti-ADH6 antibody diluted in blocking buffer (e.g., 1:500 or as recommended by the manufacturer) overnight at 4°C with gentle agitation.
- Wash the membrane three times for 10 minutes each with TBS-T.
- Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer (e.g., 1:2000 to 1:10000) for 1 hour at room temperature.
- Wash the membrane three times for 10 minutes each with TBS-T.
- Prepare the ECL substrate according to the manufacturer's instructions.
- Incubate the membrane with the ECL substrate for the recommended time (usually 1-5 minutes).
- Capture the chemiluminescent signal using an imaging system. The expected band for ADH6 should appear at ~39 kDa.[\[1\]](#)

Mandatory Visualizations

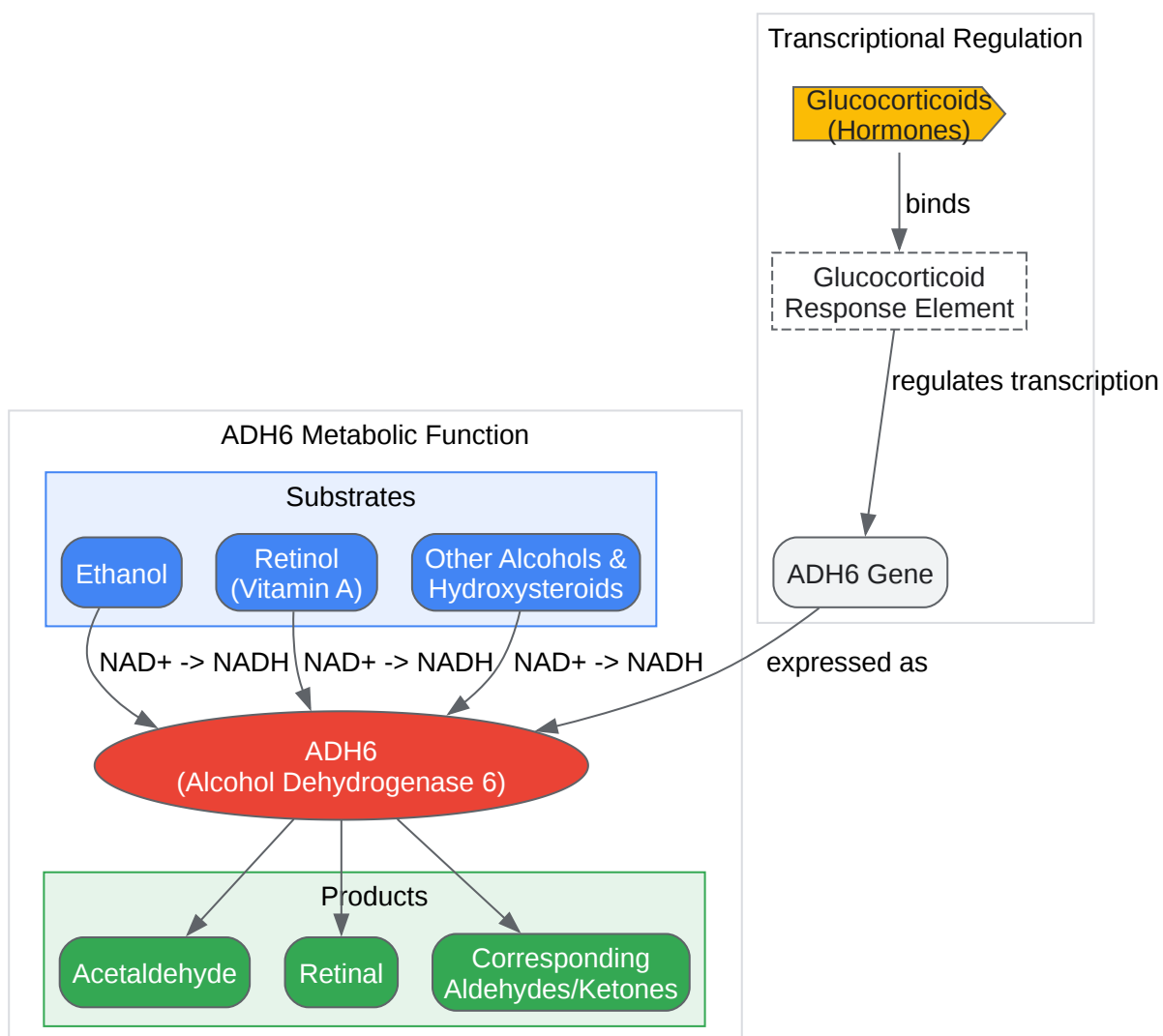
Experimental Workflow Diagram



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Caption: Workflow for ADH6 protein detection by Western blot.

ADH6 Metabolic Pathway Involvement



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Caption: Simplified diagram of ADH6 metabolic activity and regulation.

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